molecular formula C34H47NO9 B11934255 13-Dehydroxyindaconintine

13-Dehydroxyindaconintine

Cat. No.: B11934255
M. Wt: 613.7 g/mol
InChI Key: YYJZWLOTQILZLS-ZEDSTARQSA-N
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Description

13-Dehydroxyindaconintine is a diterpenoid alkaloid isolated from Aconitum species, notably Aconitum carmichaeli and Aconitum kusnezoffii. Its molecular formula is C₃₄H₄₇NO₉, with a molecular weight of 613.74 g/mol . Structurally, it is characterized by the absence of a hydroxyl group at position 13 compared to its parent compound, indaconitine, resulting in reduced polarity and altered pharmacological properties.

Properties

Molecular Formula

C34H47NO9

Molecular Weight

613.7 g/mol

IUPAC Name

[(1S,2R,3R,4S,5R,6S,8R,10R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C34H47NO9/c1-7-35-16-32(17-39-3)23(37)14-24(41-5)34-21-13-20-22(40-4)15-33(44-18(2)36,26(30(34)35)28(42-6)29(32)34)25(21)27(20)43-31(38)19-11-9-8-10-12-19/h8-12,20-30,37H,7,13-17H2,1-6H3/t20-,21-,22+,23-,24+,25-,26?,27+,28+,29-,30-,32+,33-,34+/m1/s1

InChI Key

YYJZWLOTQILZLS-ZEDSTARQSA-N

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H](C([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=CC=C7)OC)OC(=O)C)OC)OC)O)COC

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=CC=C7)OC)OC(=O)C)OC)OC)O)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-Dehydroxyindaconintine typically involves the extraction of the compound from natural sources, such as the roots of Aconitum kusnezoffii. The extraction process includes several steps:

    Extraction: The roots are first dried and ground into a fine powder.

    Solvent Extraction: The powdered roots are then subjected to solvent extraction using organic solvents like methanol, ethanol, or dichloromethane.

    Purification: The crude extract is purified using chromatographic techniques to isolate this compound.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced purification techniques ensures the high purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 13-Dehydroxyindaconintine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

13-Dehydroxyindaconintine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 13-Dehydroxyindaconintine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Related Alkaloids

Structural Analogues in Aconitum Alkaloids

The structural modifications in 13-dehydroxyindaconintine, particularly the absence of hydroxyl or ester groups, differentiate it from other alkaloids in terms of solubility, toxicity, and biological targets. Below is a comparative analysis with key analogues:

Table 1: Comparison of this compound with Similar Compounds
Compound Name Molecular Formula Molecular Weight CAS Number Source Plant Key Functional Groups Bioactivity Notes
This compound C₃₄H₄₇NO₉ 613.74 77757-14-3 A. carmichaeli 13-dehydroxylated Antioxidant
Indaconitine C₃₄H₄₇NO₁₀ 629.74 4491-19-4 A. carmichaeli Hydroxyl at position 13 Neurotoxic, cardiotoxic
Deltaline Not Provided - 6836-11-9 A. delavayi Unmodified diterpenoid core Limited data on bioactivity
Talatisamine C₂₄H₃₉NO₅ 413.57 20501-56-8 A. talassicum Multiple hydroxyl groups Anti-inflammatory
Bullatine B (Neoline) C₂₄H₃₉NO₃ 389.57 466-26-2 A. brachypodum Esterified side chain Analgesic, anti-rheumatic
Delsoline C₂₅H₄₁NO₆ 451.60 509-18-2 Delphinium spp. Quaternary ammonium group Hypotensive, muscle relaxant

Key Structural Differences and Implications

This compound vs. Indaconitine: Structural Change: Removal of the hydroxyl group at position 13 in indaconitine (C₃₄H₄₇NO₁₀ → C₃₄H₄₇NO₉) . This modification may also lower neurotoxicity compared to indaconitine, a highly toxic alkaloid .

Comparison with Deltaline and Talatisamine: Deltaline lacks detailed structural data but is reported in A. delavayi with a simpler diterpenoid skeleton. Talatisamine (C₂₄H₃₉NO₅) has a smaller molecular framework with multiple hydroxyl groups, contributing to its anti-inflammatory effects .

Bullatine B (Neoline) :

  • Contains an esterified side chain, enhancing its stability and analgesic properties. Its lower molecular weight (389.57 g/mol) compared to this compound suggests divergent pharmacokinetics .

Functional Differences

  • Antioxidant Activity : Unique to this compound among the listed compounds, attributed to its dehydroxylated structure stabilizing free radicals .
  • Solubility: this compound’s solubility in chloroform and methanol contrasts with the hydrophilic nature of hydroxyl-rich analogues like talatisamine .

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